molecular formula C17H22N4O3S2 B2617365 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide CAS No. 307544-39-4

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B2617365
CAS No.: 307544-39-4
M. Wt: 394.51
InChI Key: IMZIKXHQNPRFLZ-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is the enzyme glutaminase (GLS) . This enzyme plays a crucial role in the metabolism of glutamine, a key nutrient for the proliferation of certain types of cancer cells, such as triple-negative breast cancer (TNBC) .

Mode of Action

This compound acts as an inhibitor of GLS . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, leading to a reduction in the production of glutathione (GSH) . This amplifies the photodynamic effect of other compounds used in the treatment, such as Chlorin e6 (Ce6) .

Biochemical Pathways

The compound this compound affects the glutamine metabolic pathway . Glutamine is hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that accelerates the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production .

Pharmacokinetics

It is known that the compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the gls inhibitor bis-2- (5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (bptes) and the photosensitizer chlorin e6 (ce6) . This platform is designed to effectively coordinate glutamine metabolic intervention for TNBC treatment .

Result of Action

The action of this compound results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
  • 4-acetylamino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

Uniqueness

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexanecarboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZIKXHQNPRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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